N-(4-Chlorophenyl)-3-methoxy-N-methylaniline
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Overview
Description
N-(4-Chlorophenyl)-3-methoxy-N-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a methylated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-methoxy-N-methylaniline typically involves the reaction of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure hydrogenation techniques can also be employed to achieve large-scale synthesis . The purification of the final product is typically done through recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Methoxy-substituted aniline derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-3-methoxy-N-methylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial properties . Additionally, it can interact with viral proteins, inhibiting their replication and spread .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-3-methoxy-N-methylaniline can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a 4-chlorophenyl group, but with a thiadiazole ring, showing different pharmacological properties.
N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound has a pyridine ring, which imparts unique chemical and biological characteristics.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for further investigation in medicinal chemistry and related disciplines.
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C14H14ClNO/c1-16(12-8-6-11(15)7-9-12)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3 |
InChI Key |
ZYYWMNAUPVVLDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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